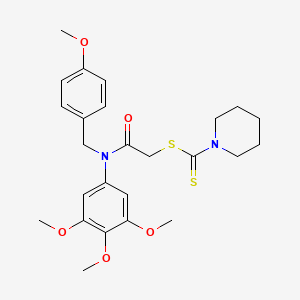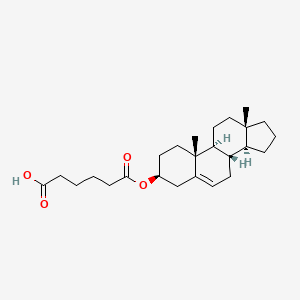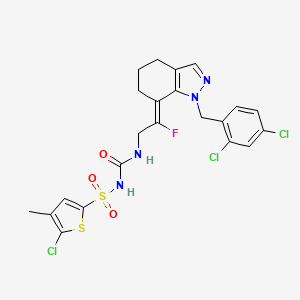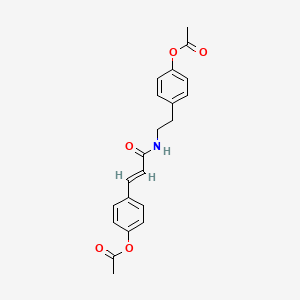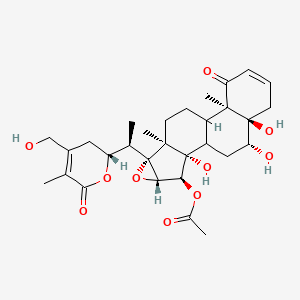
Physagulide Y
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physagulide Y is a withanolide, a type of steroidal lactone, derived from the plant Physalis angulata var. villosa. This compound has garnered significant attention due to its potent anticancer properties, particularly as an inhibitor of the glucose transporter protein 1 (GLUT1) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Physagulide Y is typically isolated from the whole plant of Physalis angulata var. villosa. The extraction process involves using solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Physalis angulata var. villosa. advancements in biotechnological methods and synthetic biology could potentially pave the way for industrial-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Physagulide Y undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Physagulide Y has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of withanolides.
Biology: Investigated for its role in inhibiting glucose transport in cells.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting the proliferation of cancer cells.
Mécanisme D'action
Physagulide Y exerts its effects primarily by inhibiting the glucose transporter protein 1 (GLUT1). This inhibition reduces glucose uptake in tumor cells, leading to decreased cell proliferation and increased cell damage. The compound’s mechanism of action involves binding to the GLUT1 protein, thereby blocking glucose transport and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Physagulide I: Another withanolide with similar anticancer properties.
Physagulide Q: Known for its ability to induce apoptosis in cancer cells.
Withaferin A: A well-known withanolide with diverse biological activities
Uniqueness
Physagulide Y stands out due to its potent inhibition of GLUT1 and its significant anticancer activity. Unlike other withanolides, this compound has shown the highest efficacy in inhibiting glucose transport in cancer cells, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C30H40O10 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
[(2S,3S,4S,6R,7S,11R,16R,17R)-2,16,17-trihydroxy-6-[(1R)-1-[(2R)-4-(hydroxymethyl)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7,11-dimethyl-12-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-13-en-3-yl] acetate |
InChI |
InChI=1S/C30H40O10/c1-14-17(13-31)11-20(39-25(14)35)15(2)30-24(40-30)23(38-16(3)32)29(37)19-12-22(34)28(36)9-6-7-21(33)27(28,5)18(19)8-10-26(29,30)4/h6-7,15,18-20,22-24,31,34,36-37H,8-13H2,1-5H3/t15-,18?,19?,20-,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 |
Clé InChI |
VNEYTLXAFWQLRK-PCKJNAAASA-N |
SMILES isomérique |
CC1=C(C[C@@H](OC1=O)[C@@H](C)[C@@]23[C@@H](O2)[C@@H]([C@]4([C@@]3(CCC5C4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |
SMILES canonique |
CC1=C(CC(OC1=O)C(C)C23C(O2)C(C4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


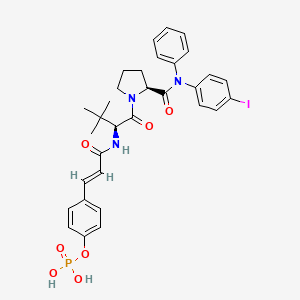
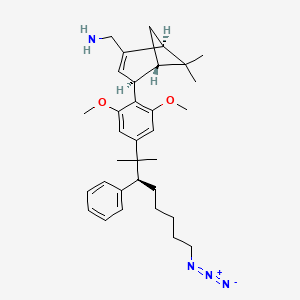
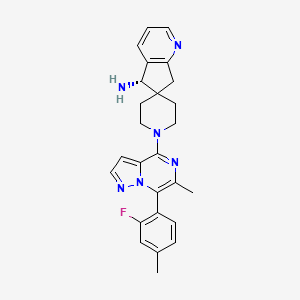
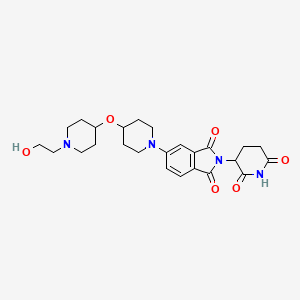
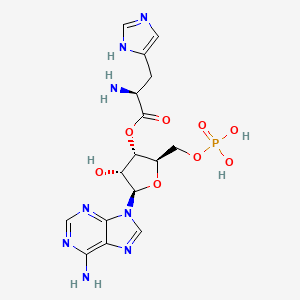
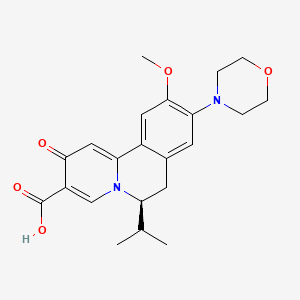
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
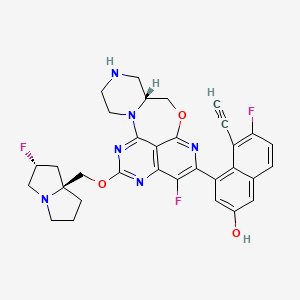
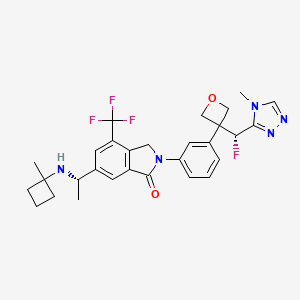
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
